Z-3-(Tributylstannyl)-2-propen-1-amine
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Description
Z-3-(Tributylstannyl)-2-propen-1-amine is a useful research compound. Its molecular formula is C₁₅H₃₃NSn and its molecular weight is 346.14. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
(Z)-3-tributylstannylprop-2-en-1-amine is an important reagent in organic synthesis, particularly in the preparation of substituted allylic amines and heterocyclic compounds. The reactivity of this compound enables the formation of stereospecifically substituted allylic amines through palladium-catalyzed cross-coupling reactions with aromatic bromides. This process allows for the stereospecific preparation of substituted allylic amines with a Z configuration of the carbon-carbon double bond, highlighting its utility in the synthesis of complex organic molecules (Corriu et al., 1993).
Catalysis and Complex Formation
In catalysis, (Z)-3-tributylstannylprop-2-en-1-amine is used to synthesize diverse metal complexes and polymers with potential applications in gas storage and separation. A notable example is the creation of zinc-based coordination polymers. These polymers, formed from the assembly of (Z)-3-tributylstannylprop-2-en-1-amine derivatives with Zn(2+) ions, exhibit unique topological networks. These networks are essential for applications in gas storage and separation due to their microporous structures (He et al., 2012).
Material Science
The compound also finds applications in material science, particularly in the synthesis of nanocrystals for fluorescence detection. For instance, Mn2+-doped ZnS nanocrystals capped with organic amines, including derivatives of (Z)-3-tributylstannylprop-2-en-1-amine, have been synthesized for the detection of trace explosives like TNT. The amine-capped nanocrystals bind TNT species through acid-base interactions, enabling fluorescence quenching-based detection. This application demonstrates the compound's role in developing sensitive and selective detection systems for security and environmental monitoring (Tu et al., 2008).
Properties
IUPAC Name |
(Z)-3-tributylstannylprop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVNSAUITMDMLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C\CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.